(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R,4aR,7aS)-2-(aminomethyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-9-4-5-10(6-14)17-11(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBWUDCQKYYGHN-GMTAPVOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(OC2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](O[C@@H]2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition-Lactamization Cascade
A method adapted from Lin et al. (2020) employs a consecutive [3+2] cycloaddition and reduction/lactamization cascade to assemble the hexahydropyrano[2,3-c]pyrrole core. For example, refluxing maleic anhydride derivatives with amines in acetic acid generates pyrrolidine intermediates, which undergo cyclization upon treatment with zinc and ammonium formate (Table 1).
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Maleic anhydride + amine | AcOH, reflux, 8 h | 60 | |
| Intermediate 6a | Zn, NH₄HCO₂, CH₃CN, 12 h | 87 |
This route provides a scalable pathway but requires optimization for stereochemical outcomes.
Introduction of the tert-Butyl Carbamate (Boc) Group
Boc Protection of Secondary Amines
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. US11312736B1 details a protocol where secondary amines are treated with Boc₂O in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), achieving >90% protection efficiency. For the target molecule, this step is critical after core formation to prevent undesired side reactions during subsequent functionalization.
Reaction Conditions :
Installation of the Aminomethyl Substituent
Reductive Amination
Aminomethyl groups are introduced via reductive amination of ketone intermediates. PubChem data for related structures (CID 155819954) suggest that aldehydes or ketones at position 2 can be condensed with ammonia or ammonium salts, followed by reduction with NaBH₄ or BH₃·THF. For stereochemical control, asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) may be employed.
Example Protocol :
Nucleophilic Substitution
Alternative routes involve displacing a leaving group (e.g., bromide) at position 2 with an ammonia equivalent. US8436185B2 describes similar substitutions using NaN₃ followed by Staudinger reduction to install primary amines.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
The (2R,4aR,7aS) configuration is achieved using chiral starting materials or auxiliaries. For instance, L-phenylalanine methyl ester (as in Lin et al.) induces asymmetry during cyclization.
Enzymatic Resolution
Patent US11312736B1 notes the use of lipases or esterases to resolve racemic mixtures, though yields are moderate (50–70%).
Analytical Characterization
Critical data for verifying the structure and stereochemistry include:
-
NMR : Distinct signals for Boc (δ 1.4 ppm, singlet) and aminomethyl (δ 2.8–3.2 ppm, multiplet) groups.
-
HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric excess (>98%).
-
Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) aligns with (2R,4aR,7aS) configuration.
Applications and Further Directions
The compound serves as a key intermediate in pharmaceuticals targeting neurological disorders . Future work should explore continuous-flow synthesis to enhance scalability and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the pyrrole ring can lead to the formation of saturated amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, saturated amines
Substitution: Halides, alkoxides
Scientific Research Applications
Chemistry
In chemistry, (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and aminotransferases. Its structural features make it a suitable candidate for investigating the mechanisms of these enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active site residues, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on synthesis, stereochemistry, functional groups, and applications:
Key Comparative Insights :
Core Heterocycle Diversity: The target compound’s pyrano[2,3-c]pyrrole core offers a balance of rigidity and solubility, distinguishing it from spiro systems (e.g., ) and simpler pyrrolo-pyrrolidines (e.g., ). The benzo-triazole analog introduces aromaticity, enhancing π-stacking interactions in kinase binding pockets, whereas the cyano-phenyl derivative prioritizes electrophilic reactivity for Michael addition.
tert-Butyl carbamate is a common protective group across all analogs, ensuring amine stability during synthesis .
Synthetic Complexity: The target compound’s stereoselective synthesis likely requires chiral auxiliaries or catalysts, similar to the organocatalysts used in . In contrast, the spiro compound demands multistep palladium catalysis, increasing cost and difficulty.
The racemic nature of limits their utility compared to enantiomerically pure analogs.
Research Findings and Data
Stereochemical Influence :
- The (2R,4ar,7aS) configuration in the target compound likely enhances binding to chiral active sites, as seen in protease inhibitors like HIV-1 integrase blockers . In contrast, racemic mixtures (e.g., ) show reduced efficacy in enantioselective targets.
Thermodynamic Stability :
- tert-Butyl carbamate derivatives generally exhibit high thermal stability (decomposition >200°C), as observed in (mp 166–169°C). Foam forms (e.g., ) indicate lower crystallinity, impacting formulation.
Catalytic Efficiency :
- Organocatalysts in achieve moderate yields (36%), whereas HATU-mediated coupling achieves 83%, highlighting the efficiency of modern coupling reagents for complex heterocycles.
Biological Activity
(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is a compound with potential biological significance. Its structure suggests it may interact with various biological pathways, particularly in the context of immune modulation and inflammation. This article explores its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C13H24N2O3
- Molar Mass : 256.34 g/mol
- CAS Number : 1263283-92-6
- Density : 1.092 g/cm³
Research indicates that compounds similar to this compound may act as modulators of the NLRP3 inflammasome pathway. The NLRP3 inflammasome plays a critical role in the immune response by regulating the release of pro-inflammatory cytokines such as IL-1β. Compounds that inhibit this pathway can potentially reduce inflammatory responses in various conditions.
Case Study: NLRP3 Inhibition
A study investigated the effects of several compounds on NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells. The results demonstrated that certain derivatives could concentration-dependently inhibit IL-1β release when cells were stimulated with LPS/ATP. The mechanism involved the attenuation of ATPase activity of the NLRP3 protein, suggesting a direct interaction between these compounds and the inflammasome complex .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound's derivatives have been synthesized to enhance potency and selectivity towards specific biological targets.
Research Findings
- Inflammatory Diseases : Given its potential to modulate NLRP3 activity, this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or gout.
- Immune Modulation : As a TLR7/8 antagonist, it shows promise in regulating immune responses and could be explored for therapeutic applications in autoimmune disorders .
- Pharmacological Screening : Ongoing pharmacological screenings are essential to identify its full therapeutic potential and safety profile.
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates purified?
The synthesis involves multi-step protocols, including:
- Cyclization : Heating precursors (e.g., isoindole derivatives) at 70°C for 16 hours to form the pyrrolidine core .
- Boc Protection : Reacting the amine group with Boc anhydride (Boc₂O) at 0°C, followed by flash chromatography for purification .
- Oxidation : Using NaIO₄ and RuO₂·H₂O in a CH₃CN/CCl₄/H₂O solvent system under controlled cooling to prevent exothermic side reactions .
- Final Purification : Silica gel column chromatography or Kugelrohr distillation to achieve high enantiomeric purity (>95%) .
Q. How is the stereochemical configuration of the compound confirmed?
Advanced analytical techniques are employed:
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to determine relative stereochemistry .
- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data .
- Chiral HPLC : Separation of enantiomers to validate optical purity, often with chiral stationary phases (e.g., amylose-based columns) .
Q. What safety protocols are essential for handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use of fume hoods to prevent inhalation of toxic vapors (H335 hazard) .
- Storage : Inert atmosphere (argon/nitrogen), desiccated at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Questions
Q. How do reaction parameters influence yield and stereochemical fidelity during synthesis?
Critical factors include:
- Temperature Control : Slow cooling (e.g., 0°C during Boc protection) minimizes racemization .
- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance oxidation efficiency in NaIO₄/RuO₂ systems .
- Catalyst Loading : Substoichiometric RuO₂ (0.1–0.2 equiv.) reduces side-product formation during oxidation .
- Reaction Time : Extended stirring (24–48 hours) ensures complete cyclization in sterically hindered systems .
Q. What pharmacological mechanisms are hypothesized for this compound?
The aminomethyl group and bicyclic structure suggest interactions with:
- Muscarinic Acetylcholine Receptors : Potential antagonism, validated via radioligand binding assays (IC₅₀ values in nM range) .
- Neurological Pathways : Modulation of GABAergic or glutamatergic signaling, assessed through electrophysiological studies in neuronal cell lines .
- Enzyme Inhibition : Screening against kinases or proteases using fluorescence-based activity assays .
Q. How can contradictory data in stereochemical outcomes be resolved?
Systematic approaches include:
- Comparative Synthesis : Replicating divergent methods (e.g., Boc protection at 0°C vs. room temperature) to identify optimal conditions .
- Advanced Analytics : High-field NMR (600 MHz+) or LC-MS/MS to detect trace impurities affecting stereochemistry .
- Computational Modeling : DFT calculations to predict energetically favorable transition states and explain observed stereoselectivity .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclization | 70°C, 16h, isoindole derivative | Form pyrrolidine core | |
| Boc Protection | Boc₂O, 0°C, CH₂Cl₂ | Amine group protection | |
| Oxidation | NaIO₄, RuO₂·H₂O, CH₃CN/CCl₄/H₂O | Introduce ketone functionality | |
| Purification | Silica gel chromatography (hexane/EtOAc) | Isolate enantiomerically pure product |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| NMR Spectroscopy | H (500 MHz), C (125 MHz), DEPT | Assign stereochemical centers | |
| X-ray Crystallography | Cu-Kα radiation (λ = 1.5418 Å) | Determine absolute configuration | |
| Chiral HPLC | Chiralpak IA column, 90:10 hexane/iPrOH | Validate optical purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
